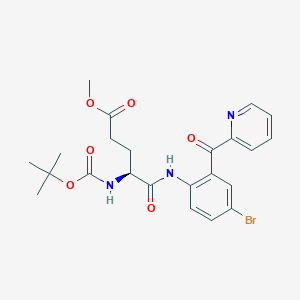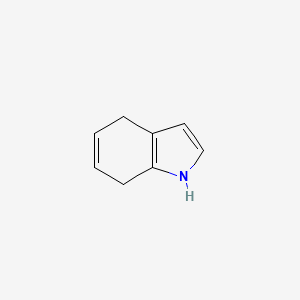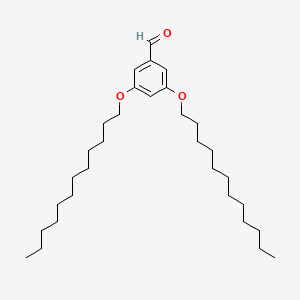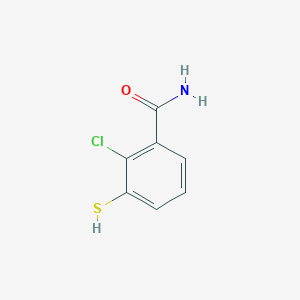
2-Chloro-3-mercaptobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-mercaptobenzamide is an organosulfur compound with the molecular formula C7H6ClNOS It is characterized by the presence of a chlorine atom, a mercapto group (-SH), and an amide group (-CONH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-mercaptobenzamide typically involves the chlorination of 3-mercaptobenzamide. One common method is the reaction of 3-mercaptobenzamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group (-SH) is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 2-chloro-3-aminobenzamide by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 2-Chloro-3-sulfonylbenzamide
Reduction: 2-Chloro-3-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-Chloro-3-mercaptobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological molecules and inhibit the growth of certain pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-3-mercaptobenzamide involves its interaction with molecular targets in biological systems. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The chlorine atom can also participate in electrophilic interactions, further modulating the compound’s biological effects. These interactions can disrupt cellular processes and inhibit the growth of pathogens or cancer cells.
Comparison with Similar Compounds
2-Mercaptobenzamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-3-aminobenzamide: Contains an amino group instead of a mercapto group, leading to different chemical and biological properties.
2-Chloro-3-sulfonylbenzamide: An oxidized form of 2-Chloro-3-mercaptobenzamide with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a mercapto group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6ClNOS |
|---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
2-chloro-3-sulfanylbenzamide |
InChI |
InChI=1S/C7H6ClNOS/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,11H,(H2,9,10) |
InChI Key |
CIHSYFDGCYCIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13355021.png)
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B13355027.png)

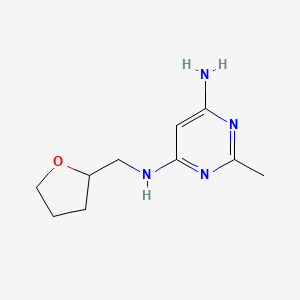
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)
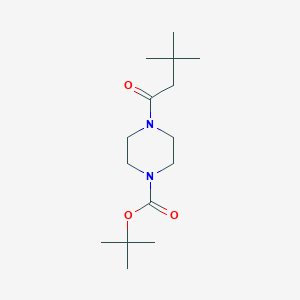
![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
